molecular formula C18H17F3N2O3 B1679325 Ridogrel CAS No. 110140-89-1

Ridogrel

Katalognummer B1679325
CAS-Nummer: 110140-89-1
Molekulargewicht: 366.3 g/mol
InChI-Schlüssel: GLLPUTYLZIKEGF-HAVVHWLPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

Ridogrel is a combined thromboxane synthase inhibitor and receptor antagonist . It has been shown to have therapeutic benefits in ulcerative colitis .


Molecular Structure Analysis

The molecular formula of Ridogrel is C18H17F3N2O3 . The molecular weight is 366.33 g/mol . The IUPAC name is 5-[(E)-[pyridin-3-yl-[3-(trifluoromethyl)phenyl]methylidene]amino]oxypentanoic acid .


Chemical Reactions Analysis

Ridogrel inhibits thromboxane A2 synthase and also blocks the thromboxane A2/prostaglandin endoperoxide receptors . Thromboxane synthetase produces thromboxane in platelets. Thromboxane is a vasoconstrictor and facilitates the clumping of platelets .


Physical And Chemical Properties Analysis

Ridogrel has a molecular weight of 366.3 g/mol . The molecular formula is C18H17F3N2O3 .

Wissenschaftliche Forschungsanwendungen

Inflammatory Bowel Disease Treatment

Ridogrel has been studied for its potential therapeutic benefits in treating inflammatory bowel disease . It acts as a dual thromboxane synthase inhibitor and receptor antagonist, reducing the production of thromboxanes, prostaglandins, reactive oxygen metabolites, and pro-inflammatory cytokines that are produced in excess in inflammatory bowel disease .

Anti-Inflammatory Profile

Ridogrel has shown a significant anti-inflammatory profile. It reduces the release of thromboxane B2, but not prostaglandin E2 or tumour necrosis factor-alpha, from biopsies . This suggests that Ridogrel could have a therapeutic role in inflammatory bowel disease .

Reactive Oxygen Metabolite Reduction

Ridogrel does not show direct antioxidant activity but significantly reduces reactive oxygen metabolite production from cultured biopsies . This reduction in reactive oxygen metabolites could contribute to its potential therapeutic effects in inflammatory bowel disease .

Platelet Activation Inhibition

Ridogrel has been found to inhibit platelet activation in vitro . This inhibition of platelet activation could be another mechanism through which Ridogrel exerts its therapeutic effects .

Thromboxane Synthase Inhibition

Ridogrel is a thromboxane synthase inhibitor, preventing the conversion of PGH2 to TXA2 . This reduces TXA2 synthesis mainly in platelets, which could prove beneficial in conditions characterized by enhanced thromboxane-dependent platelet activation .

Thromboxane Receptor Antagonism

In addition to being a thromboxane synthase inhibitor, Ridogrel is also a thromboxane receptor antagonist . This means it can block the downstream consequences of TXA2 receptors activation, potentially proving more effective than aspirin due to its different mechanism of action along the pathway of TXA2 .

Diverting Endoperoxide Intermediates

Ridogrel, with its additional TP antagonist properties, can divert endoperoxide intermediates into the PGI2 production pathway . This has the potential to enhance its antiaggregatory effects .

Adjunctive Agent to Thrombolytic Therapy

Ridogrel has been studied primarily as an adjunctive agent to thrombolytic therapy in acute myocardial infarction . Its dual action as a thromboxane synthase inhibitor and receptor antagonist could potentially enhance the efficacy of thrombolytic therapy .

Zukünftige Richtungen

The limitations of currently available antiplatelet agents, including Ridogrel, underscore the need for more specific antiplatelet treatment regimens .

Eigenschaften

IUPAC Name

5-[(E)-[pyridin-3-yl-[3-(trifluoromethyl)phenyl]methylidene]amino]oxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3/c19-18(20,21)15-7-3-5-13(11-15)17(14-6-4-9-22-12-14)23-26-10-2-1-8-16(24)25/h3-7,9,11-12H,1-2,8,10H2,(H,24,25)/b23-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLPUTYLZIKEGF-HAVVHWLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=NOCCCCC(=O)O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)/C(=N\OCCCCC(=O)O)/C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90872935
Record name Ridogrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90872935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ridogrel
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015338
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

8.39e-03 g/L
Record name Ridogrel
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015338
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Ridogrel inhibits thromboxane A2 synthase and also blocks the thromboxane A2/prostaglandin endoperoxide receptors. Thromboxane synthetase produces thromboxane in platelets. Thromboxane is a vasoconstrictor and facilitates the clumping of platelets. Therefore by inhibiting the production and promotion of thromboxane, thrombolysis is enhanced.
Record name Ridogrel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01207
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Ridogrel

CAS RN

110140-89-1
Record name Ridogrel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110140-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ridogrel [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110140891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ridogrel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01207
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ridogrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90872935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RIDOGREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QTS5QOO42O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ridogrel
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015338
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ridogrel
Reactant of Route 2
Reactant of Route 2
Ridogrel
Reactant of Route 3
Ridogrel
Reactant of Route 4
Ridogrel
Reactant of Route 5
Ridogrel
Reactant of Route 6
Ridogrel

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.